N-(3-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyrrole ring, and a sulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole and pyrrole intermediates. These intermediates are then coupled with the appropriate acetamide derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, N-(3-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: This compound holds promise in medicinal chemistry for the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it valuable for creating high-performance materials and functional additives.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole and pyrrole rings may facilitate binding to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities with the pyrrole ring and aromatic substituents.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound features a tricyclic fused ring system and a diamino chain, similar to the triazole and pyrrole rings in the target compound.
Uniqueness: N-(3-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, a pyrrole ring, and a sulfanyl group. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H21N5OS |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS/c1-3-7-16-20-21-18(23(16)22-10-4-5-11-22)25-13-17(24)19-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,19,24) |
InChI Key |
HPQBFJVAUVDXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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